molecular formula C14H20N2O B113286 4-[(Azepan-1-yl)carbonyl]benzylamine CAS No. 923120-30-3

4-[(Azepan-1-yl)carbonyl]benzylamine

Cat. No. B113286
M. Wt: 232.32 g/mol
InChI Key: RLJLVHNJZPGEBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

4-AZEPAN-1-YL-BENZYLAMINE contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

Synthesis and Chemical Behavior

Developing Synthetic Approaches New synthetic methods have been developed involving 4-[(Azepan-1-yl)carbonyl]benzylamine and its derivatives. For instance, the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride is achieved by reacting 4-methyl-benzoic acid with several reagents, yielding different products based on the reactions used (Chen & Ren, 2014).

Optimization in Drug Development Azepane derivatives, including those related to 4-[(Azepan-1-yl)carbonyl]benzylamine, have been evaluated and optimized as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA) in drug development. Notably, the plasma stability of these compounds has been a significant focus, leading to the creation of plasma stable and highly active compounds (Breitenlechner et al., 2004).

Innovations in Heterocyclic Chemistry The compound has been used in the synthesis of novel heterocyclic compounds, such as the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones through the Baylis-Hillman reaction, highlighting its role in creating new isoxazole-annulated heterocycles (Batra & Roy, 2004).

Molecular Interaction and Formation

Thermal Ene Reaction and Azepine Formation The thermal reaction of 2-[N-(alk-2-enyl)benzylamino]-3-vinylpyrido[1,2-a]pyrimidin-4(4H)-ones results in the formation of azepine, showcasing the substance's potential in chemical reactions leading to the creation of specific molecular structures (Noguchi et al., 2007).

Molecular Structure and Hydrogen-Bonded Assembly A study on benzazepine derivatives, which are structurally related to 4-[(Azepan-1-yl)carbonyl]benzylamine, revealed intricate hydrogen-bonded assemblies ranging from zero to three dimensions. This research highlights the compound's significance in understanding molecular interactions and the formation of complex structures (Guerrero et al., 2014).

properties

IUPAC Name

[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJLVHNJZPGEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Azepan-1-yl)carbonyl]benzylamine

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